molecular formula C10H13FN2O5 B14120553 1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

Cat. No.: B14120553
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-FDDSLVSWSA-N
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Description

1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a fluorine atom, multiple hydroxyl groups, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione typically involves multiple steps, including the protection and deprotection of functional groups, selective fluorination, and the formation of the pyrimidine ring. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and substituted analogs with various functional groups.

Scientific Research Applications

1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate signaling pathways, and affect cellular processes.

Comparison with Similar Compounds

  • 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
  • 1-(β-D-Ribofuranosyl)-1,4-dihydronicotinamide

Uniqueness: 1-((2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical properties and biological activity compared to similar compounds. The specific stereochemistry also contributes to its distinct behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7+,8-,10+/m1/s1

InChI Key

ARKKGZQTGXJVKW-FDDSLVSWSA-N

Isomeric SMILES

C[C@@]1([C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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